molecular formula C11H12F4N2O B15113874 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol

1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol

Cat. No.: B15113874
M. Wt: 264.22 g/mol
InChI Key: QFFAJKVSYLRANX-UHFFFAOYSA-N
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Description

1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a valuable compound for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol typically involves multi-step reactions starting from commercially available precursors. One common method includes the nucleophilic substitution of a fluorinated pyridine derivative with a piperidine derivative under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)pyridin-2-ol
  • 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol
  • ®-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone

Uniqueness: 1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol stands out due to its unique combination of a piperidine ring and a fluorinated pyridine moiety. This structural arrangement imparts distinct physicochemical properties, making it more versatile and effective in various applications compared to its analogs .

Properties

Molecular Formula

C11H12F4N2O

Molecular Weight

264.22 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol

InChI

InChI=1S/C11H12F4N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(18)6-17/h4-5,8,18H,1-3,6H2

InChI Key

QFFAJKVSYLRANX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)F)O

Origin of Product

United States

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